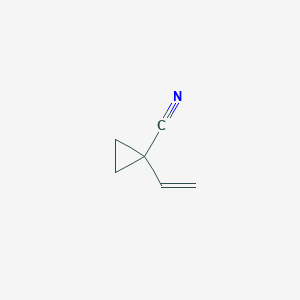

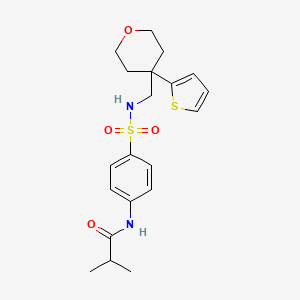

![molecular formula C19H17NO5 B2491882 N-(2,2-二(呋喃-2-基)乙基)-2,3-二氢苯并[b][1,4]二噁烷-2-甲酰胺 CAS No. 2177366-09-3](/img/structure/B2491882.png)

N-(2,2-二(呋喃-2-基)乙基)-2,3-二氢苯并[b][1,4]二噁烷-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide often involves complex reactions such as palladium-catalyzed oxidative aminocarbonylation-cyclization processes. For instance, Gabriele et al. (2006) described the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives from readily available precursors through oxidative aminocarbonylation of a triple bond followed by intramolecular conjugate addition, demonstrating the intricate steps involved in constructing such molecules (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds in the same family as N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is crucial for understanding their properties and potential applications. The absolute configuration of such molecules can be determined through methods like single-crystal X-ray analysis, which provides detailed insights into their stereochemistry and molecular geometry, as illustrated in studies by Kakigami et al. (1998) on related compounds (Kakigami et al., 1998).

Chemical Reactions and Properties

The chemical reactions and properties of N-(2,2-di(furan-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide derivatives are influenced by their functional groups and molecular structure. For example, the presence of furan and benzodioxine moieties can lead to unique reactivity patterns, such as electrophilic substitution reactions or interactions with nucleophiles. Aleksandrov and El’chaninov (2017) investigated the synthesis and reactivity of related compounds, highlighting the potential for diverse chemical transformations (Aleksandrov & El’chaninov, 2017).

科学研究应用

合成和反应

- 化合物N-(2,2-二(呋喃-2-基)乙基)-2,3-二氢苯并[b][1,4]二噁烷-2-羧酰胺是一类具有重要应用的化合物的一部分,在合成化学中有显著的应用。例如,研究已经证明了相关呋喃基化合物的合成和反应。在一项研究中,合成了N-(1-萘基)呋喃-2-羧酰胺,并进一步处理得到2-(呋喃-2-基)苯并[e][1,3]苯并噻唑,该化合物展示了多样的亲电取代反应 (Aleksandrov & El’chaninov, 2017)。

生物活性

- 与N-(2,2-二(呋喃-2-基)乙基)-2,3-二氢苯并[b][1,4]二噁烷-2-羧酰胺类似结构的化合物已被用于各种生物活性的研究。例如,对酰基腙类化合物乙基N′-呋喃-2-甲酰苯甲腙酸酯及其衍生物的研究显示出有效的抗尿素酶和抗氧化活性,突显了这些含呋喃化合物的潜在生物学意义 (Sokmen et al., 2014)。

在药物化学中的应用

- N-(2,2-二(呋喃-2-基)乙基)-2,3-二氢苯并[b][1,4]二噁烷-2-羧酰胺的结构框架在药物化学中具有相关性。各种研究已经合成并评估了类似化合物用于药物目的。一个显著的例子是合成新型二苯并[b,d]呋喃-1,2,3-三唑共轭物,设计为结核分枝杆菌的有效抑制剂,展示了该化合物在药物发现中的相关性 (Yempala et al., 2014)。

分析和光谱研究

- 对含呋喃环有机配体的分析和光谱研究,包括类似N-(2,2-二(呋喃-2-基)乙基)-2,3-二氢苯并[b][1,4]二噁烷-2-羧酰胺的化合物,已经进行。这些研究对于了解这些化合物在各个领域中的性质和潜在应用至关重要 (Patel, 2020)。

环境应用

- 该化合物的结构框架也被用于环境应用的研究。例如,对与N-(2,2-二(呋喃-2-基)乙基)-2,3-二氢苯并[b][1,4]二噁烷-2-羧酰胺相关的羟基取代四氯二苯并[b,e][1,4]二噁烷和四氯二苯并[b,d]呋喃的研究已经进行,用于潜在应用于光子生物传感器,表明它们在环境监测中的相关性 (Kalantzi et al., 2021)。

安全和危害

属性

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c21-19(18-12-24-16-5-1-2-6-17(16)25-18)20-11-13(14-7-3-9-22-14)15-8-4-10-23-15/h1-10,13,18H,11-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIFPOJGRXSGJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=CO3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)

![N~1~-[2-(1H-indol-3-yl)ethyl]-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide](/img/structure/B2491804.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)

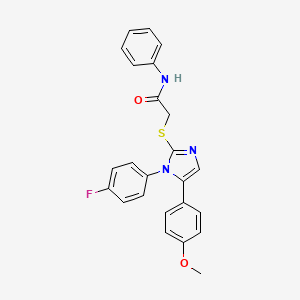

![[1-(4-Fluorophenyl)cyclopropyl]-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2491812.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2491822.png)